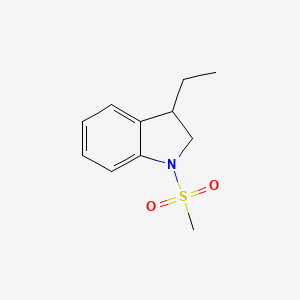

3-Ethyl-1-(methylsulfonyl)indoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Ethyl-1-(methylsulfonyl)indoline is a chemical compound belonging to the indoline family, which is a subset of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science . The presence of the indoline structure in this compound makes it an interesting subject for research due to its potential pharmacological properties.

Preparation Methods

The synthesis of 3-Ethyl-1-(methylsulfonyl)indoline can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst . The reaction conditions typically include refluxing in methanol with methanesulfonic acid as the catalyst . Industrial production methods may involve optimizing these conditions to increase yield and purity, such as using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Scientific Research Applications

Pharmaceutical Development

The compound has garnered attention for its potential applications in drug discovery , particularly as a lead compound for targeting cancer therapies. The presence of the sulfonyl group is believed to enhance both solubility and biological activity, which are critical factors in the design of effective pharmaceuticals.

Biological Activities

- Anticancer Properties : Preliminary studies indicate that 3-Ethyl-1-(methylsulfonyl)indoline exhibits antiproliferative effects against various human cancer cell lines, including MCF7 (breast cancer), HCT116 (colon cancer), and others. This suggests its potential as an anticancer agent .

- Mechanism of Action : The compound may act through multiple pathways, including the inhibition of key enzymes involved in cancer progression. Interaction studies are essential to elucidate its specific biological targets.

Structure-Activity Relationship Studies

Research into the structure-activity relationships of this compound has revealed that its unique combination of functional groups can influence its pharmacokinetic properties. This makes it a valuable subject for QSAR (Quantitative Structure-Activity Relationship) modeling, which helps predict the biological activity based on molecular structure .

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds highlights the unique properties of this compound:

| Compound Name | Structure Type | Notable Properties |

|---|---|---|

| 3-Methylindole | Indole derivative | Known for antimicrobial properties |

| N-Methylsulfonylindole | Indole derivative | Exhibits anticancer activity |

| 2-Ethylindole | Indole derivative | Used in fragrance and flavor industries |

This table illustrates how this compound stands out due to its specific substituents, potentially leading to enhanced solubility and biological activity compared to other indole derivatives.

Case Study: Anticancer Activity

A recent study demonstrated that this compound derivatives showed promising antiproliferation properties against several cancer cell lines, with some compounds exhibiting higher efficacy than standard chemotherapy agents like sunitinib and 5-fluorouracil .

Case Study: Anti-inflammatory Effects

In vitro assays have indicated that derivatives of this compound may also possess anti-inflammatory properties, potentially making them suitable for treating conditions such as rheumatoid arthritis or other inflammatory diseases .

Mechanism of Action

The mechanism of action of 3-Ethyl-1-(methylsulfonyl)indoline involves its interaction with specific molecular targets and pathways. The indoline structure allows it to bind to various receptors and enzymes, modulating their activity . For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with microbial cell membranes to exert antimicrobial effects . The exact molecular targets and pathways depend on the specific application and the modifications made to the indoline structure.

Comparison with Similar Compounds

3-Ethyl-1-(methylsulfonyl)indoline can be compared with other indole derivatives such as:

Indole-3-acetic acid: A plant hormone involved in growth regulation.

Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

Tryptophan: An essential amino acid and precursor to serotonin.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indole derivatives .

Biological Activity

3-Ethyl-1-(methylsulfonyl)indoline is a compound characterized by its unique structure, which combines an indoline core with an ethyl group and a methylsulfonyl substituent. This structural configuration is significant for its biological activity, particularly in medicinal chemistry. The indoline framework is known for its pharmacological properties, and the presence of the sulfonyl group can enhance both biological activity and solubility.

Chemical Structure

The compound has the following chemical structure:

- Indoline Core : A bicyclic structure formed by a fused indole and a saturated five-membered ring.

- Substituents : An ethyl group at position 3 and a methylsulfonyl group at position 1.

Pharmacological Properties

Research indicates that derivatives of indoline, including this compound, exhibit various biological activities. Notable properties include:

- Antimicrobial Activity : Similar compounds have shown effectiveness against various pathogens.

- Anticancer Properties : Some indoline derivatives have been investigated for their potential to inhibit cancer cell proliferation.

- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, making it a candidate for treating conditions like arthritis.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in inflammatory pathways.

- Receptor Modulation : The compound might interact with various receptors, influencing cellular signaling pathways.

- Cell Cycle Interference : Its structural characteristics could allow it to disrupt normal cell cycle progression in cancer cells.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Notable Properties |

|---|---|---|

| 3-Methylindole | Indole derivative | Known for antimicrobial properties |

| N-Methylsulfonylindole | Indole derivative | Exhibits anticancer activity |

| 2-Ethylindole | Indole derivative | Used in fragrance and flavor industries |

| This compound | Indoline derivative | Potential applications in drug development |

Study on Anti-inflammatory Activity

A recent study investigated the anti-inflammatory properties of several indoline derivatives, including this compound. The findings suggested that this compound exhibited significant inhibition of pro-inflammatory cytokines in vitro, indicating its potential as an anti-inflammatory agent .

Anticancer Research

In another study focused on cancer treatment, researchers synthesized various indoline-based compounds and evaluated their cytotoxic effects on different cancer cell lines. The results demonstrated that this compound showed promising results, particularly against breast cancer cells, with an IC50 value indicating effective growth inhibition .

Enzyme Inhibition Studies

Further investigations into the enzymatic activity revealed that this compound acted as a dual inhibitor of lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), which are critical in inflammatory processes. This dual inhibition suggests potential therapeutic applications in treating inflammatory diseases .

Properties

Molecular Formula |

C11H15NO2S |

|---|---|

Molecular Weight |

225.31 g/mol |

IUPAC Name |

3-ethyl-1-methylsulfonyl-2,3-dihydroindole |

InChI |

InChI=1S/C11H15NO2S/c1-3-9-8-12(15(2,13)14)11-7-5-4-6-10(9)11/h4-7,9H,3,8H2,1-2H3 |

InChI Key |

LYUULCXSELQMLF-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CN(C2=CC=CC=C12)S(=O)(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.